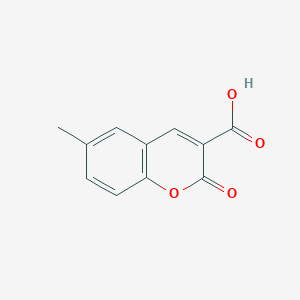

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICLQQBBFWGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145066 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-13-4 | |

| Record name | 3-Carboxy-6-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The mechanism proceeds through four stages:

-

Esterification/Transesterification : The β-ketoester (e.g., ethyl acetoacetate) reacts with the phenolic hydroxyl group, forming an intermediate ester.

-

Electrophilic Activation : Acidic conditions protonate the carbonyl oxygen, generating an electrophilic carbocation.

-

Cyclization : The activated carbonyl attacks the ortho position of the phenol, forming the chromene ring.

-

Dehydration : A final dehydration step yields the aromatic coumarin system.

Synthetic Protocol for 6-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid

-

Starting Materials : 5-Methylsalicylaldehyde (phenolic component) and ethyl acetoacetate (β-ketoester).

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like AlCl₃.

-

Conditions :

-

Temperature: 80–100°C

-

Time: 4–6 hours

-

Solvent: None (neat conditions) or acetic acid.

-

-

Yield : 60–75%, depending on catalyst and purity of reagents.

Challenges

-

Harsh acidic conditions may degrade sensitive functional groups.

-

Limited regioselectivity if the phenol contains multiple reactive sites.

Green Chemistry Approach: Sonication and Biocatalytic Media

Recent advances emphasize sustainable synthesis. A notable method employs ultrasound-assisted Knoevenagel condensation using Meldrum’s acid and phenolic precursors in aqueous biocatalytic media (e.g., tomato juice).

Reaction Mechanism

-

Knoevenagel Condensation : Meldrum’s acid reacts with 5-methylsalicylaldehyde, forming a β-ketoacid intermediate.

-

Cyclization : Intramolecular esterification under acidic conditions (natural acids in tomato juice) yields the coumarin ring.

-

Decarboxylation : Spontaneous loss of CO₂ generates the final product.

Synthetic Protocol

Advantages

-

Sustainability : Eliminates toxic solvents and catalysts.

-

Efficiency : Ultra-short reaction time due to enhanced mass transfer from sonication.

-

Scalability : Demonstrated reusability of the aqueous medium for multiple cycles.

Comparative Analysis of Methods

Industrial Production Considerations

While laboratory-scale methods are well-established, industrial production demands optimization for cost and scalability. Key considerations include:

-

Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times for Pechmann condensation.

-

Catalyst Recovery : Immobilized acidic resins or recyclable Lewis acids (e.g., FeCl₃) minimize waste.

-

Process Intensification : Integrating sonication or microwave irradiation in green methods to accelerate throughput.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, yielding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized coumarins, reduced dihydrocoumarins, and various substituted coumarin derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various coumarin derivatives, which are fundamental in developing more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties .

Biology

Research indicates that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant enzyme activity .

Medicine

The therapeutic potential of this compound is under investigation for several conditions:

- Cancer : Studies are exploring its role as an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Cardiovascular Diseases : Its anti-inflammatory properties may contribute to cardiovascular health by reducing inflammation in blood vessels.

- Neurodegenerative Disorders : Research suggests potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Industry

Beyond its biological applications, this compound is used in:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes.

- Cosmetics : It is incorporated into formulations for its beneficial skin properties.

- Optical Brighteners : The compound's ability to absorb UV light makes it useful in enhancing the brightness of materials .

Antimicrobial Efficacy Study

A comprehensive analysis demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, including bacteria and fungi. In vitro tests showed significant inhibition of growth at low concentrations, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Mechanism Investigation

In a study focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of inflammatory markers in animal models. The results suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chromene-3-carboxylic Acid Derivatives

Structural and Functional Differences

Substituent Position and Electronic Effects

6-Methyl vs. 6-Bromo ( vs. Target Compound):

The methyl group in the target compound acts as an electron-donating group, stabilizing the chromene ring, whereas bromine (electron-withdrawing) increases electrophilicity, making the bromo derivative more reactive in nucleophilic substitutions .3-Carboxylic Acid vs. Esters/Amides (–17):

Esterification (e.g., ethyl or 3-methoxyphenyl esters) or amidation of the carboxylic acid group reduces polarity, enhancing membrane permeability. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide exhibits improved pharmacokinetics compared to the parent acid .

Biological Activity

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-13-4) is a member of the coumarin family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, modulating signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects. For instance, it has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. In one study, it was reported to have an IC50 value against phospholipase A2 of 3.1 ± 0.06 nmol, highlighting its potential as an antimicrobial agent derived from natural sources .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in vitro through assays measuring cytokine production. A significant reduction in TNF-alpha levels was observed when cells were treated with the compound, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited substantial scavenging ability, outperforming some standard antioxidants like ascorbic acid in specific assays .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via cyclization of precursor molecules. A common approach involves reacting 6-methyl-5-hepten-2-one with acidic catalysts (e.g., BF₃·Et₂O) to form intermediates, followed by oxidation or carboxylation steps. For example, one protocol uses thionyl chloride (SOCl₂) and dimethylformamide (DMF) to activate the carboxylic acid group, with reaction conditions maintained at 95°C for 4 hours. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and unreacted SOCl₂ is removed under reduced pressure . Optimization includes adjusting catalyst loading, temperature, and solvent polarity to improve yield and purity.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed using spectroscopic techniques:

- 1H/13C NMR : Peaks corresponding to the methyl group (δ ~2.5 ppm in 1H NMR) and carbonyl functionalities (δ ~160–180 ppm in 13C NMR) confirm structural features.

- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.036) provides definitive bond lengths and angles, as seen in related chromene derivatives .

- HPLC or GC-MS : Quantifies impurities and validates purity >95%.

Advanced Research Questions

Q. What strategies are employed to functionalize the chromene scaffold for targeted bioactivity?

- Methodological Answer : Functionalization involves:

- Substitution reactions : The carboxylic acid group is converted to amides or esters using coupling agents like DCC/DMAP. For example, reacting with diethylamine forms carboxamide derivatives, as demonstrated in analogs like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide .

- Cyclization : Acid-catalyzed cyclization of intermediates (e.g., 3-hydroxy acids) generates fused-ring systems, enhancing pharmacological potential .

- Metal coordination : Silver(I) complexes with coumarin-3-carboxylate derivatives exhibit antimicrobial activity, suggesting similar strategies for this compound .

Q. How can contradictory synthetic data (e.g., variable yields) be resolved when scaling reactions?

- Methodological Answer : Systematic analysis includes:

- Design of Experiments (DoE) : Varying parameters (temperature, solvent, catalyst) to identify critical factors.

- Kinetic studies : Monitoring reaction progress via in-situ FTIR or NMR to detect intermediate formation.

- Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways and energy barriers, resolving discrepancies in yields .

Q. What advanced techniques characterize the compound’s interactions in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases or receptors).

- Molecular docking : Predicts binding modes using software like AutoDock, validated by in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .

- Fluorescence quenching : Evaluates interactions with DNA or enzymes via changes in emission spectra.

Q. How does the compound’s crystal packing influence its physicochemical properties?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups and π-π stacking of aromatic rings). These interactions affect solubility, melting point, and stability. For example, analogs like 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate exhibit layered crystal structures with R factors <0.04, guiding formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.